4-Tridecanol 4-Tridecanol Tridecan-4-ol is a secondary alcohol that is tridecane substituted by a hydroxy group at position 4. It has a role as a plant metabolite and a volatile oil component. It is a secondary alcohol and a tridecanol.
Brand Name: Vulcanchem
CAS No.: 26215-92-9
VCID: VC18426137
InChI: InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3
SMILES:
Molecular Formula: C13H28O
Molecular Weight: 200.36 g/mol

4-Tridecanol

CAS No.: 26215-92-9

Cat. No.: VC18426137

Molecular Formula: C13H28O

Molecular Weight: 200.36 g/mol

* For research use only. Not for human or veterinary use.

4-Tridecanol - 26215-92-9

Specification

CAS No. 26215-92-9
Molecular Formula C13H28O
Molecular Weight 200.36 g/mol
IUPAC Name tridecan-4-ol
Standard InChI InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h13-14H,3-12H2,1-2H3
Standard InChI Key VHNLHPIEIIHMHH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(CCC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Tridecanol, systematically named tridecan-4-ol, belongs to the class of long-chain aliphatic alcohols. Its molecular structure consists of a 13-carbon chain with a hydroxyl group (-OH) attached to the fourth carbon atom. The compound’s IUPAC name and synonyms are detailed below:

PropertyValue
IUPAC NameTridecan-4-ol
Common Synonyms4-Tridecanol; Propyl-nonyl-carbinol
CAS Registry Number26215-92-9
EINECS Number247-520-6

The molecular formula C13H28O\text{C}_{13}\text{H}_{28}\text{O} corresponds to a molecular weight of 200.36 g/mol and an exact mass of 200.214 Da .

Stereochemical and Isomeric Considerations

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

4-Tridecanol’s physicochemical profile is critical for its handling and application in industrial processes. Key properties include:

PropertyValueMethod/Reference
Density (25°C)0.831 g/cm³Experimental measurement
Boiling Point260.8°C at 760 mmHgASTM D1078
Flash Point105.5°CClosed-cup method
Vapor Pressure (25°C)0.00173 mmHgLangmuir adsorption
Refractive Index (20°C)1.442Abbe refractometer

The compound’s low vapor pressure and high boiling point necessitate specialized equipment for distillation and purification .

Solubility and Partition Coefficients

4-Tridecanol is sparingly soluble in water (<0.1 mg/L at 25°C) but exhibits high solubility in organic solvents such as ethanol, diethyl ether, and chloroform. Its octanol-water partition coefficient (LogP) of 4.29 indicates strong lipophilicity, making it suitable for lipid-based formulations.

Synthesis and Production Methods

Industrial Esterification Processes

A patented synthesis route involves the reaction of trimellitic anhydride with tridecanol (molar ratio 1:3–5) under nitrogen protection at 190–220°C, using catalysts such as tetrabutyl titanate or sulfuric acid . The reaction proceeds via:

Trimellitic anhydride+3TridecanolcatalystTridecyl trimellitate+3H2O\text{Trimellitic anhydride} + 3 \text{Tridecanol} \xrightarrow{\text{catalyst}} \text{Tridecyl trimellitate} + 3 \text{H}_2\text{O}

Water generated during esterification is removed via azeotropic distillation, achieving yields exceeding 85% . Post-reaction, unreacted tridecanol is recovered through vacuum distillation, enhancing process sustainability .

Catalytic Optimization and Byproduct Management

Titanium-based catalysts (e.g., tetrabutyl titanate) offer superior activity and selectivity compared to acid catalysts like sulfuric acid, minimizing side reactions such as dehydration or ether formation . For instance, a 0.2% tetrabutyl titanate loading at 200–210°C yielded 86.5% pure tridecyl trimellitate .

Applications and Industrial Uses

Role in Polymer and Plasticizer Production

4-Tridecanol serves as a key intermediate in synthesizing trimellitate esters, which are widely used as plasticizers in polyvinyl chloride (PVC) and synthetic rubbers. These esters impart flexibility, thermal stability, and resistance to migration .

Biological and Medicinal Research

In a 2011 study, 4-tridecanol derivatives were investigated for their ability to inhibit bacterial quorum sensing, a mechanism critical for biofilm formation in pathogens like Pseudomonas aeruginosa . Modifying the hydroxyl group’s position altered activity, underscoring structure-activity relationships .

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